Hexa-His

Description

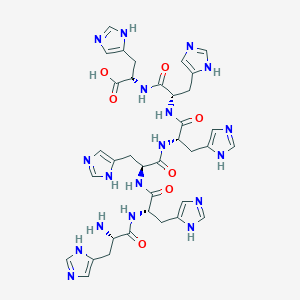

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N18O7/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61)/t25-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYUPRQVAHJETO-WPMUBMLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435849 | |

| Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

840.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64134-30-1 | |

| Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hexa-His Tag Protein Purification

For Researchers, Scientists, and Drug Development Professionals

The hexa-histidine tag (6xHis-tag) is a widely utilized affinity tag for the purification of recombinant proteins. Its small size, low immunogenicity, and the robustness of the purification process have made it an indispensable tool in academic research and the biopharmaceutical industry. This guide delves into the core principles, quantitative parameters, and detailed protocols associated with Hexa-His tag protein purification.

Core Principle: Immobilized Metal Affinity Chromatography (IMAC)

The purification of His-tagged proteins relies on a specialized form of affinity chromatography known as Immobilized Metal Affinity Chromatography (IMAC).[1] The principle is rooted in the selective interaction between the polyhistidine tag on the recombinant protein and transition metal ions that are immobilized on a chromatography resin.[2]

The key chemical interaction is a coordination bond formed between the electron donor groups on the imidazole rings of the histidine residues and the vacant orbitals of the immobilized transition metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺).[2][3] Histidine is the amino acid with the strongest affinity for these metal ions under near-neutral pH conditions.[2]

The process involves four main stages:

-

Binding: The cell lysate containing the His-tagged protein is passed over the IMAC resin. The His-tag specifically binds to the chelated metal ions.

-

Washing: The resin is washed with a buffer to remove non-specifically bound proteins and other contaminants.

-

Elution: The purified His-tagged protein is released from the resin.

-

Regeneration: The column is stripped of metal ions and recharged for subsequent use.

Caption: General workflow for His-tag protein purification via IMAC.

The specificity of this interaction is modulated by pH and the concentration of a competitive agent, imidazole. At a physiological pH (around 7.5-8.0), the imidazole side chain of histidine is largely deprotonated, allowing it to efficiently donate electrons and bind to the metal ions. Elution is typically achieved by introducing a high concentration of free imidazole, which competes with the His-tag for binding to the metal ions, or by lowering the pH, which protonates the histidine residues and disrupts the coordination bond.

Quantitative Data & System Components

The efficiency and outcome of His-tag purification are dependent on the choice of resin, metal ion, and buffer compositions.

IMAC Resin and Metal Ion Characteristics

The most common chelating ligand used in IMAC resins is nitrilotriacetic acid (NTA), which has four chelation sites for the metal ion. This tetradentate chelation binds nickel or cobalt ions more tightly than older iminodiacetic acid (IDA) resins, reducing metal ion leaching. The choice between Nickel (Ni²⁺) and Cobalt (Co²⁺) as the immobilized ion is a critical decision.

| Parameter | Ni-NTA Resin | Co-TALON Resin | Rationale & Citations |

| Binding Affinity | Higher | Lower | Nickel ions generally form a more stable complex, leading to a higher binding affinity for the His-tag. |

| Binding Capacity | Higher (up to 80 mg/mL) | Lower (5-15 mg/mL) | Due to higher affinity, Ni-NTA resins typically have a greater capacity to bind His-tagged proteins per volume of resin. |

| Specificity | Lower | Higher | Cobalt exhibits more specific interactions, resulting in less non-specific binding of contaminating host proteins. |

| Purity vs. Yield | Higher Yield, Lower Purity | Lower Yield, Higher Purity | The trade-off is often between obtaining a high quantity of protein (Ni-NTA) versus achieving higher purity in a single step (Co-TALON). |

Binding capacities are protein-dependent and can vary significantly.

Buffer Compositions for Native Purification

Buffer optimization is crucial for maximizing yield and purity. The following table provides typical starting concentrations for key buffer components.

| Buffer Type | Component | Concentration Range | Purpose |

| Lysis/Binding | Tris or Phosphate Buffer | 20-100 mM (pH 7.5-8.0) | Maintains physiological pH for protein stability and optimal binding. |

| NaCl | 300-500 mM | Reduces non-specific ionic interactions. | |

| Imidazole | 10-25 mM | Minimizes binding of contaminating host proteins with exposed histidines. | |

| Wash | Tris or Phosphate Buffer | 20-100 mM (pH 7.5-8.0) | Maintains pH. |

| NaCl | 300-500 mM | Maintains ionic strength. | |

| Imidazole | 20-50 mM | Increases stringency to remove weakly bound, non-specific proteins. | |

| Elution | Tris or Phosphate Buffer | 20-100 mM (pH 7.5-8.0) | Maintains pH to preserve protein stability. |

| NaCl | 150-500 mM | Maintains protein solubility. | |

| Imidazole | 250-500 mM | Competes with the His-tag to displace and elute the target protein. |

Note: For proteins expressed as inclusion bodies, purification must be performed under denaturing conditions using agents like 8M Urea or 6M Guanidine-HCl in all buffers.

Detailed Experimental Protocols

The following protocols provide a general framework for the purification of a His-tagged protein from a 1-liter bacterial culture under native conditions.

A. Preparation of Clarified Cell Lysate

-

Cell Harvest: Centrifuge the 1L culture at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 30-50 mL of ice-cold Lysis/Binding Buffer. Ensure the suspension is homogeneous.

-

Lysis:

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Sonicate the suspension on ice. Use short bursts (e.g., 6 cycles of 10-second bursts at 200-300W) with cooling periods in between to prevent overheating and denaturation.

-

If the lysate is viscous due to genomic DNA, add DNase I to 5-10 µg/mL along with 1 mM MgCl₂ and incubate on ice for 15 minutes.

-

-

Clarification: Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Collection: Carefully collect the supernatant, which is the clarified lysate containing the soluble His-tagged protein. Filter through a 0.45 µm filter if necessary to prevent column clogging.

B. Protein Purification using a Gravity-Flow Column

This protocol assumes a column with a 1 mL bed volume of Ni-NTA resin.

-

Resin Equilibration:

-

Add 1 mL of the 50% resin slurry to a gravity-flow column (this corresponds to a 0.5 mL bed volume).

-

Allow the storage buffer to drain.

-

Equilibrate the resin by washing with 10 column volumes (CVs) of Lysis/Binding Buffer (i.e., 5 mL).

-

-

Protein Binding:

-

Apply the clarified lysate to the top of the equilibrated resin bed. For low-expressing proteins, batch binding (incubating the lysate with the resin in a tube for 30-60 minutes before packing the column) can improve capture efficiency.

-

Allow the lysate to flow through the column by gravity. Collect the flow-through fraction for analysis (e.g., by SDS-PAGE).

-

-

Washing:

-

Wash the column with at least 10-20 CVs of Wash Buffer (i.e., 5-10 mL).

-

Collect wash fractions. This step is critical for removing contaminants. Monitor the A280 of the fractions until it returns to baseline.

-

-

Elution:

-

Apply Elution Buffer to the column.

-

Collect fractions of 0.5-1.0 CV each (i.e., 0.25-0.5 mL fractions). Typically, the purified protein will elute within the first 5-10 CVs.

-

-

Analysis:

-

Analyze all collected fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to assess purity and identify the fractions containing the target protein.

-

Determine the protein concentration of the pooled, purified fractions using a method like the Bradford assay.

-

-

Post-Elution Processing: If imidazole interferes with downstream applications, it can be removed by dialysis or buffer exchange using a desalting column.

References

Hexa-His Tag: A Comprehensive Technical Guide for Researchers

The Hexa-histidine tag (6xHis-tag) is a widely used protein motif consisting of six consecutive histidine residues. Its small size, low immunogenicity, and strong affinity for metal ions make it an invaluable tool for recombinant protein purification, detection, and interaction studies. This guide provides an in-depth overview of the Hexa-His tag, including its molecular properties, and detailed protocols for its application in life sciences research.

Core Properties of the this compound Tag

The utility of the this compound tag stems from its specific biochemical and physical characteristics. The amino acid sequence and resulting molecular weight are fundamental to its function.

Amino Acid Sequence and Molecular Weight

The standard this compound tag consists of six histidine residues in sequence.

Sequence: His-His-His-His-His-His (HHHHHH)[1][2][3]

The addition of this tag to a protein of interest will increase its molecular weight. The precise molecular weight can vary slightly based on the specific chemical form (e.g., free acid, salt).

| Property | Value | Source |

| Amino Acid Sequence | His-His-His-His-His-His | [1][2] |

| Molecular Formula | C36H42N18O6 | |

| Average Molecular Weight | ~0.84 kDa | |

| Monoisotopic Molecular Weight | 822.85 g/mol |

Experimental Protocols

The following sections provide detailed methodologies for the key applications of the this compound tag in a research setting.

Cloning and Expression of His-tagged Proteins

The initial step in utilizing a His-tag is its incorporation into the expression vector containing the gene of interest. This is typically achieved by cloning the gene into a vector that already contains the coding sequence for the His-tag, either at the N- or C-terminus of the multiple cloning site.

Protocol for Cloning a Gene for N-terminal His-tag Expression:

-

Vector Selection: Choose an expression vector containing an N-terminal this compound tag sequence upstream of the multiple cloning site.

-

Primer Design: Design PCR primers to amplify the gene of interest. The forward primer should be designed to clone the gene in-frame with the N-terminal His-tag. Restriction sites compatible with the expression vector should be included in the primers.

-

PCR Amplification: Perform PCR to amplify the target gene.

-

Digestion and Ligation: Digest both the PCR product and the expression vector with the chosen restriction enzymes. Ligate the digested gene insert into the linearized vector.

-

Transformation: Transform the ligation product into a suitable E. coli strain for plasmid propagation.

-

Sequence Verification: Verify the sequence of the resulting construct to ensure the gene is in-frame with the His-tag.

-

Protein Expression: Transform the verified plasmid into an appropriate expression host strain (e.g., E. coli BL21(DE3)). Induce protein expression, for example, with IPTG if using a lac-based promoter system.

Purification of His-tagged Proteins using Immobilized Metal Affinity Chromatography (IMAC)

The strong affinity of the histidine imidazole ring for transition metal ions, such as nickel (Ni2+) or cobalt (Co2+), is the basis for IMAC-based purification.

Materials:

-

Cell lysate containing the His-tagged protein

-

Equilibration/Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA (Nickel-Nitrilotriacetic acid) or other IMAC resin

Protocol:

-

Cell Lysis: Resuspend the cell pellet in Equilibration/Binding Buffer and lyse the cells by sonication or other appropriate methods.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Resin Equilibration: Equilibrate the IMAC resin with 5-10 column volumes of Equilibration/Binding Buffer.

-

Binding: Load the clarified lysate onto the equilibrated column.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein from the resin using the Elution Buffer. Collect fractions.

-

Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the eluted protein.

Western Blot Detection of His-tagged Proteins

His-tagged proteins can be specifically detected on a western blot using anti-His-tag antibodies.

Protocol:

-

SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the His-tag (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 4.

-

Detection: Detect the protein using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) with His-tagged Proteins

Co-IP can be used to identify protein-protein interactions using a His-tagged protein as bait.

Protocol:

-

Cell Lysis: Lyse cells expressing the His-tagged "bait" protein and its potential interacting partners in a non-denaturing lysis buffer.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with beads alone and then remove the beads.

-

Immunoprecipitation: Add an anti-His-tag antibody to the lysate and incubate to form an antibody-bait protein-prey protein complex.

-

Capture: Add Protein A/G beads to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blot to detect the "prey" protein.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

References

An In-depth Technical Guide to N-terminus vs. C-terminus Hexa-His Tag Placement

For Researchers, Scientists, and Drug Development Professionals

The addition of a hexa-histidine (His) tag is a widely adopted strategy for the purification of recombinant proteins. This small, uncharged tag, typically consisting of six consecutive histidine residues, facilitates efficient capture and elution using immobilized metal affinity chromatography (IMAC). However, a critical decision in the design of a His-tagged protein is the placement of the tag at either the N-terminus or the C-terminus. This choice is not trivial, as it can significantly impact the protein's expression, solubility, folding, and biological activity. This guide provides a comprehensive technical overview of the factors influencing the decision of His-tag placement, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design.

The Core Dilemma: N- vs. C-Terminus

The optimal location for a His-tag is highly protein-dependent, and there is no universal rule that dictates the best choice.[1][2] The decision often involves considering the protein's known structural and functional characteristics. If the N-terminus or C-terminus is known to be involved in catalysis, substrate binding, protein-protein interactions, or proper folding, it is generally advisable to place the tag at the opposite end.[3] For secreted proteins, an N-terminal tag can interfere with the signal peptide, making a C-terminal tag the preferred option.

While the His-tag is relatively small (approximately 0.84 kDa), its presence can still exert localized effects on protein structure and function. In some instances, the tag may disrupt the native conformation, leading to reduced activity or increased aggregation. Conversely, in other cases, the tag has been observed to enhance protein solubility and yield.

Impact on Protein Expression, Purification, and Function: A Quantitative Comparison

The placement of the His-tag can have quantifiable effects on various aspects of protein production and characterization. The following tables summarize key findings from comparative studies.

| Parameter | N-Terminal His-Tag | C-Terminal His-Tag | Protein Studied | Key Findings & Reference |

| Protein Yield | Lower | Higher | Human Proteins (20) | A study comparing four expression vectors found that the highest protein production levels and yield of purified protein were generally obtained with a C-terminal His-tag. |

| Solubility | Negative Effect | Negative Effect | Human Proteins (20) | Both N- and C-terminal His-tags were found to have a noticeable negative effect on the solubility of many of the 20 human proteins tested, although this effect was protein-specific. |

| Enzymatic Activity | No significant effect | Lower activity | Bacillus stearothermophilus L-lactate dehydrogenase | The C-terminally tagged enzyme displayed lower activity compared to both the wild-type and the N-terminally tagged variant. |

| Binding Affinity | 1.19 x 10⁶ M⁻¹ | No measurable Kₐ | Single-chain Fv (scFv) CC49 | The C-terminal His-tag on the CC49 scFv adversely affected its binding properties, with solid-phase radioimmunoassay showing only 20-25% binding compared to 60-65% for the N-terminally tagged and untagged versions. |

| Iron Release Rate | No effect | 2-4 fold reduction | Human Serum Transferrin (hTF) | The presence of a C-terminal His-tag reduced the rate of iron release from both the N- and C-lobes of hTF by 2-4 fold, while the N-terminal tag had no effect. |

Table 1: Quantitative Comparison of N- and C-Terminal His-Tag Placement

Experimental Protocols

To empirically determine the optimal His-tag placement for a protein of interest, a parallel cloning, expression, and purification strategy is recommended.

Vector Construction

This protocol outlines the generation of expression vectors for both N- and C-terminally His-tagged proteins using a ligation-independent cloning (LIC) method.

-

Primer Design: Design forward and reverse primers for the gene of interest.

-

N-terminal Tag:

-

Forward Primer: Include a sequence homologous to the vector's cloning site, followed by the start codon and the initial sequence of the gene.

-

Reverse Primer: Include a sequence homologous to the vector's cloning site, preceded by a stop codon and the final sequence of the gene.

-

-

C-terminal Tag:

-

Forward Primer: Include a sequence homologous to the vector's cloning site, followed by the start codon and the initial sequence of the gene.

-

Reverse Primer: Include a sequence homologous to the vector's cloning site, preceded by the final sequence of the gene (without the stop codon).

-

-

-

PCR Amplification: Amplify the gene of interest using a high-fidelity DNA polymerase.

-

Vector Linearization: Linearize the expression vectors (one for N-terminal tagging and one for C-terminal tagging) with a restriction enzyme that creates LIC-compatible ends.

-

T4 DNA Polymerase Treatment: Treat both the PCR product and the linearized vector with T4 DNA polymerase in the presence of a single dNTP to create complementary single-stranded overhangs.

-

Annealing and Transformation: Mix the treated insert and vector, allow them to anneal, and transform the resulting construct into a suitable E. coli cloning strain.

-

Sequence Verification: Isolate plasmid DNA from transformed colonies and verify the sequence of the insert and the tag region by Sanger sequencing.

Protein Expression and Solubility Screen

-

Transformation: Transform the sequence-verified N-terminal and C-terminal expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 50 mL of fresh LB medium with the overnight culture to an OD₆₀₀ of 0.1 and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For temperature-sensitive proteins, the temperature can be lowered to 16-25°C for overnight expression.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 2 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.

-

Solubility Analysis: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer. Analyze both fractions by SDS-PAGE to assess the expression level and solubility of the tagged proteins.

Immobilized Metal Affinity Chromatography (IMAC) Purification

-

Resin Equilibration: Equilibrate a column packed with Ni-NTA or other IMAC resin with 5-10 column volumes of lysis buffer.

-

Lysate Loading: Apply the soluble fraction of the cell lysate to the equilibrated column.

-

Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with 3-5 column volumes of elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Purity Analysis: Analyze the eluted fractions by SDS-PAGE to assess the purity of the protein.

Functional Assay

The choice of functional assay is entirely dependent on the protein of interest. This could include enzymatic assays, binding assays (e.g., ELISA, Surface Plasmon Resonance), or cell-based assays. It is crucial to compare the specific activity or binding affinity of the purified N- and C-terminally tagged proteins to each other and, if possible, to a non-tagged or wild-type version of the protein to determine if the tag placement has a functional impact.

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz can help to visualize the experimental workflow and the underlying principles of the purification process.

Workflow for comparing N- and C-terminal His-tag placement.

Mechanism of Immobilized Metal Affinity Chromatography (IMAC).

Conclusion and Recommendations

The decision of where to place a hexa-histidine tag is a critical step in recombinant protein production that can have profound effects on the ultimate yield, purity, and functionality of the protein. While placing the tag at the C-terminus has, in some studies, resulted in higher yields, the potential for functional interference necessitates a case-by-case evaluation.

For novel proteins with unknown structural or functional constraints at their termini, it is highly recommended to generate and test both N- and C-terminally tagged constructs in parallel. The empirical data on expression levels, solubility, purification efficiency, and, most importantly, biological activity will provide a clear rationale for selecting the optimal construct for downstream applications in research and drug development. The inclusion of a protease cleavage site between the tag and the protein can also be a valuable strategy, allowing for the removal of the tag after purification if it is found to interfere with the protein's function. By following a systematic and empirical approach, researchers can mitigate the risks associated with arbitrary tag placement and enhance the probability of producing high-quality, functional recombinant proteins.

References

The Advent of the Polyhistidine-Tag: A Technical Guide to its History, Invention, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

The polyhistidine-tag (His-tag) has become an indispensable tool in molecular biology, biochemistry, and drug development, streamlining the purification of recombinant proteins. This technical guide delves into the history of its invention, the fundamental principles of its function, and the detailed experimental protocols that underpin its widespread use. By presenting a comprehensive overview, this document aims to provide researchers with a thorough understanding of this foundational technology.

A Historical Perspective: The Genesis of a Powerful Tool

The concept of using affinity tags to purify proteins predates the His-tag. However, it was the pioneering work of Drs. E. Hochuli, W. Bannwarth, H. Döbeli, and their colleagues at Hoffmann-La Roche in the late 1980s that introduced the elegantly simple and highly effective polyhistidine system. Their research culminated in two seminal papers that laid the groundwork for this technology. The first, published in the Journal of Chromatography in 1987, described a new metal chelate adsorbent selective for proteins and peptides containing adjacent histidine residues[1][2]. This was followed by a 1988 publication in Bio/Technology that detailed a genetic approach to facilitate the purification of recombinant proteins using this novel adsorbent[3][4].

The invention was born out of the need for a reliable and straightforward method for protein purification. The core idea was to exploit the strong and specific interaction between the imidazole ring of histidine and immobilized divalent metal ions, a principle known as Immobilized Metal Affinity Chromatography (IMAC), which was first described by Porath et al. in 1975[1]. The team at Roche ingeniously engineered a short sequence of six to ten consecutive histidine residues that could be genetically fused to the N- or C-terminus of a target protein. This small addition had minimal impact on protein structure and function in most cases, yet it provided a powerful handle for purification.

The Principle of Immobilized Metal Affinity Chromatography (IMAC)

The purification of His-tagged proteins relies on the principles of IMAC. The process involves a stationary phase, typically an agarose or sepharose resin, which is chemically modified with a chelating agent, most commonly nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA). These chelating agents immobilize divalent metal ions, with nickel (Ni²⁺) being the most frequently used due to its high affinity for histidine, though cobalt (Co²⁺) is also employed for its higher specificity, which can result in purer protein preparations at the cost of a lower yield.

The imidazole side chain of histidine residues in the polyhistidine-tag forms coordination bonds with the immobilized metal ions. A typical hexa-histidine tag can occupy two of the six coordination sites on a nickel ion, leading to a stable interaction. Other proteins from the host organism that may have surface-exposed histidines will generally not bind as strongly as the engineered His-tag, allowing for selective capture of the recombinant protein.

Elution of the bound His-tagged protein is typically achieved by competitive displacement. A high concentration of a competing molecule, most commonly imidazole, is introduced to the column. Imidazole, being the side chain of histidine, competes for the binding sites on the immobilized metal ions, displacing the His-tagged protein. Alternatively, a change in pH can be used to elute the protein; lowering the pH protonates the histidine residues, disrupting their coordination with the metal ions.

Quantitative Performance Metrics of the Polyhistidine-Tag System

The efficiency of the His-tag system can be quantified by several key metrics. The following tables summarize typical values reported in the literature, providing a baseline for expected performance.

| Parameter | Typical Value | Notes |

| Protein Yield | 0.1 - 80 mg/L of E. coli culture | Highly dependent on the specific protein's expression level and solubility. |

| Purity | Up to 95% in a single step | Can be achieved for highly expressed, soluble proteins. |

| Enrichment | ~100-fold | A single IMAC step can significantly enrich the target protein. |

| Dissociation Constant (Kd) | 10-6 - 10-8 M | For the interaction between a hexa-histidine tag and Ni-NTA resin. |

Table 1: General Performance Metrics for His-Tag Purification

| Resin Type | Target Protein | Binding Capacity | Reference |

| Ni-NTA | rhEPO | 183.5 µg/mL | |

| Co-TALON | rhEPO | 38.7 µg/mL | |

| Ni-NTA Agarose | General His-tagged proteins | 5-10 mg/mL |

Table 2: Comparison of Binding Capacities for Common IMAC Resins

Key Experimental Protocols

The successful application of the polyhistidine-tag system relies on a series of well-defined experimental procedures. The following sections provide detailed methodologies for the key steps involved.

Genetic Construction of a His-Tagged Protein

The first step is the genetic fusion of the polyhistidine-tag to the protein of interest. This is typically achieved through standard molecular cloning techniques.

-

Vector Selection: A wide array of commercially available expression vectors contain sequences encoding an N-terminal or C-terminal His-tag, often followed by a protease cleavage site to allow for tag removal after purification.

-

Cloning Strategy: The gene of interest is amplified by PCR using primers that introduce appropriate restriction sites for ligation into the chosen expression vector. Alternatively, ligation-independent cloning methods can be employed. The amplified gene is then inserted in-frame with the His-tag sequence.

-

Tag Placement: The choice between an N-terminal or C-terminal tag can be critical. If the N- or C-terminus of the protein is involved in its folding, activity, or interaction with other molecules, placing the tag at the opposite end is advisable. In some cases, the tag may be sterically hindered and inaccessible for binding; in such situations, moving the tag to the other terminus or performing purification under denaturing conditions may be necessary.

Expression of the His-Tagged Protein

The expression of the His-tagged protein is carried out in a suitable host system. Escherichia coli is the most common host due to its rapid growth and high protein yields, but other systems such as yeast, insect cells, and mammalian cells are also used.

-

Transformation: The expression vector containing the His-tagged gene is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture Growth: A starter culture is grown overnight and then used to inoculate a larger volume of growth medium. The culture is grown at an appropriate temperature (e.g., 37°C) with shaking until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.6-0.8).

-

Induction: Protein expression is induced by adding an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG) for systems using the lac operator. The culture is then incubated for a further period (typically 3-4 hours at 37°C or overnight at a lower temperature like 18-25°C) to allow for protein expression.

-

Harvesting: The bacterial cells are harvested by centrifugation. The cell pellet can be stored at -80°C until further processing.

Cell Lysis and Lysate Preparation

To release the His-tagged protein from the host cells, the cell pellet must be lysed.

-

Resuspension: The cell pellet is resuspended in a lysis buffer. The composition of this buffer is critical and is discussed in detail in the "Buffer Formulations" section.

-

Lysis Methods:

-

Enzymatic Lysis: Lysozyme is often added to the resuspended cells to break down the bacterial cell wall.

-

Physical Lysis: Sonication or French press are commonly used to disrupt the cells and shear the genomic DNA, reducing the viscosity of the lysate.

-

Detergent-based Lysis: Commercial reagents are available that lyse the cells without the need for physical disruption.

-

-

Clarification: The lysate is clarified by centrifugation at high speed to pellet the cell debris. The resulting supernatant, which contains the soluble His-tagged protein, is carefully collected.

Immobilized Metal Affinity Chromatography (IMAC)

The clarified lysate is now ready for purification by IMAC.

-

Column Equilibration: An IMAC column packed with Ni-NTA or another suitable resin is equilibrated with several column volumes of binding buffer.

-

Sample Loading: The clarified lysate is loaded onto the equilibrated column. This can be done by gravity flow, with a peristaltic pump, or using an FPLC system.

-

Washing: The column is washed with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole. The eluate is collected in fractions.

-

Analysis: The collected fractions are analyzed by SDS-PAGE to assess the purity and size of the purified protein. Fractions containing the pure protein are pooled.

Buffer Formulations

The composition of the buffers used in IMAC is crucial for successful purification.

| Buffer Component | Concentration | Purpose |

| Buffering Agent (e.g., Tris-HCl, Phosphate) | 20-50 mM | Maintain a stable pH, typically between 7.4 and 8.0. |

| Salt (e.g., NaCl) | 300-500 mM | Reduces non-specific ionic interactions. |

| Imidazole (in Binding/Wash Buffer) | 10-40 mM | Reduces non-specific binding of contaminating proteins. |

| Imidazole (in Elution Buffer) | 250-500 mM | Competes with the His-tag for binding to the resin, eluting the target protein. |

| Glycerol | 5-10% (optional) | Can help to stabilize the purified protein. |

| Reducing Agents (e.g., β-mercaptoethanol, DTT) | Avoid | Can reduce the Ni²⁺ ions, stripping them from the column. |

| Chelating Agents (e.g., EDTA) | Avoid | Will strip the Ni²⁺ ions from the column. |

Table 3: Typical Buffer Compositions for IMAC under Native Conditions

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow for cloning a gene for His-tagged protein expression.

Caption: Step-by-step workflow of IMAC for His-tagged protein purification.

Caption: Molecular interaction between the His-tag and the IMAC resin.

Conclusion

The invention of the polyhistidine-tag represents a landmark in protein science, providing a robust, versatile, and efficient method for the purification of recombinant proteins. Its small size, low immunogenicity, and the ability to function under both native and denaturing conditions have contributed to its ubiquitous adoption in research and industrial settings. A thorough understanding of its history, the underlying principles of IMAC, and the detailed experimental protocols are essential for leveraging this powerful technology to its full potential. The data and methodologies presented in this guide offer a comprehensive resource for scientists and researchers engaged in the production and purification of recombinant proteins.

References

- 1. Purification of Polyhistidine-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. Purification of Poly-Histidine-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. Genetic Approach to Facilitate Purification of Recombinant Proteins with a Novel Metal Chelate Adsorbent – ScienceOpen [scienceopen.com]

- 4. researchgate.net [researchgate.net]

The Small Wonder: A Technical Guide to the Advantages of the Hexa-His Tag

For Researchers, Scientists, and Drug Development Professionals

In the landscape of recombinant protein purification and analysis, the choice of an affinity tag is a critical decision that can significantly impact experimental outcomes. Among the diverse array of available tags, the Hexa-histidine tag (6xHis-tag) has emerged as a workhorse in laboratories worldwide. Its diminutive size belies a powerful utility, offering a unique combination of efficiency, versatility, and minimal interference with the target protein's function. This technical guide provides an in-depth exploration of the core advantages of employing a small Hexa-His tag, supported by comparative data, detailed experimental protocols, and logical visualizations to empower researchers in their protein-related workflows.

Core Advantages of the this compound Tag

The popularity of the this compound tag stems from a confluence of advantageous properties that streamline protein purification and subsequent applications.

1. Minimal Size and Low Immunogenicity:

The this compound tag consists of six consecutive histidine residues, resulting in a very small addition to the recombinant protein, with a molecular weight of approximately 0.84 kDa.[1] This minimal size is a significant advantage as it is less likely to interfere with the proper folding, structure, and function of the target protein compared to larger tags like Glutathione-S-Transferase (GST) (26 kDa) or Maltose-Binding Protein (MBP) (42 kDa).[2][3] Furthermore, the small size and the nature of the histidine residues contribute to the low immunogenicity of the His-tag.[1] This is particularly crucial when the purified protein is intended for use in in-vivo studies or as an antigen for antibody production, as it reduces the likelihood of eliciting an unwanted immune response against the tag itself.

2. Versatility in Purification Conditions:

A key advantage of the His-tag is its ability to be used for protein purification under both native and denaturing conditions.[4] This flexibility is invaluable when dealing with insoluble proteins that form inclusion bodies. Under denaturing conditions (e.g., using 8M urea or 6M guanidine-HCl), the protein is unfolded, exposing the His-tag for binding to the affinity resin. The protein can then be refolded while bound to the resin or after elution. This is a significant advantage over tags that require the native conformation of the protein for binding.

3. High Affinity and Specificity of Immobilized Metal Affinity Chromatography (IMAC):

The purification of His-tagged proteins is based on Immobilized Metal Affinity Chromatography (IMAC). This technique utilizes the strong and specific interaction between the imidazole side chains of the histidine residues and divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺), which are chelated to a solid support resin. The affinity of the this compound tag for Ni-NTA resin is in the micromolar range (Kd ≈ 10⁻⁶ M), allowing for efficient capture of the target protein from crude cell lysates. The specificity of the interaction can be fine-tuned by the addition of low concentrations of imidazole in the binding and washing buffers, which helps to minimize the binding of contaminating host proteins that may have surface-exposed histidine residues.

4. Cost-Effectiveness and Regenerability of Affinity Resins:

The resins used for IMAC, such as Ni-NTA (Nickel-Nitrilotriacetic acid) and Co-Talon, are relatively inexpensive compared to the antibody-based resins required for tags like FLAG or Strep-tag. Moreover, these IMAC resins can be easily regenerated and reused multiple times without a significant loss of binding capacity, further contributing to the cost-effectiveness of this purification system.

5. Applicability in Diverse Downstream Applications:

Beyond purification, the this compound tag is a versatile tool for a range of downstream applications. The small size of the tag often means that its removal is not necessary, as it is unlikely to interfere with the protein's activity in subsequent assays. His-tagged proteins can be readily detected in Western blots and ELISAs using commercially available anti-His-tag antibodies. Furthermore, the His-tag can be used to immobilize proteins on various surfaces for protein-protein interaction studies, such as pull-down assays and surface plasmon resonance (SPR).

Data Presentation: A Comparative Analysis of Affinity Tags

To provide a clear perspective on the advantages of the this compound tag, the following tables summarize key quantitative and qualitative parameters in comparison to other commonly used affinity tags.

Table 1: Physical and Biochemical Properties of Common Affinity Tags

| Feature | This compound Tag | GST Tag | FLAG Tag | Strep-Tag II |

| Size (kDa) | ~0.84 | ~26 | ~1 | ~1 |

| Composition | 6x Histidine | Glutathione-S-Transferase | 8 amino acids (DYKDDDDK) | 8 amino acids (WSHPQFEK) |

| Binding Principle | Immobilized Metal Affinity (Ni²⁺, Co²⁺) | Glutathione affinity | Immunoaffinity (Anti-FLAG Ab) | Streptavidin/Strep-Tactin affinity |

| Binding Affinity (Kd) | 10⁻⁶ M (to Ni-NTA) | 10⁻⁷ M (to Glutathione) | 10⁻⁸ M (to M2 Ab) | 10⁻⁶ M (to Strep-Tactin) |

| Elution Conditions | Imidazole, low pH | Reduced glutathione | Low pH, excess FLAG peptide | Desthiobiotin |

Table 2: Performance Characteristics of Affinity Tag Purification Systems

| Feature | This compound Tag | GST Tag | FLAG Tag | Strep-Tag II |

| Typical Yield | High (1-10 mg/L E. coli culture) | High (1-10 mg/L E. coli culture) | Low to Moderate (0.1-1 mg/L) | High (1-5 mg/L E. coli culture) |

| Purity | Moderate to High (>80-95%) | High (>90%) | Very High (>95%) | Very High (>95%) |

| Resin Cost | Low | Low | High | Moderate |

| Resin Regenerability | Yes | Yes | Limited | Yes |

| Solubility Enhancement | No | Yes | No | No |

| Purification under Denaturing Conditions | Yes | No | No | No |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound tagged proteins.

Protocol 1: Purification of a this compound Tagged Protein using IMAC (Native Conditions)

Materials:

-

E. coli cell paste expressing the His-tagged protein

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

-

Ni-NTA agarose resin

-

Chromatography column

Methodology:

-

Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer (5 mL per gram of cells). Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the suspension on ice to complete lysis and reduce viscosity. Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

-

Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Resin Equilibration: Wash the Ni-NTA resin with 5 column volumes (CV) of sterile water, followed by 5 CV of Lysis Buffer to equilibrate.

-

Binding: Add the clarified lysate to the equilibrated resin and incubate at 4°C for 1-2 hours with gentle agitation to allow the His-tagged protein to bind.

-

Washing: Load the lysate-resin mixture into a chromatography column. Wash the resin with 10 CV of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with 5 CV of Elution Buffer. Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.

-

Analysis: Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing the purified protein.

Protocol 2: Western Blot Detection of a this compound Tagged Protein

Materials:

-

Purified His-tagged protein or cell lysate

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Anti-His-tag antibody (mouse monoclonal or rabbit polyclonal)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

TBST buffer (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Methodology:

-

SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the anti-His-tag primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. Detect the signal using an appropriate imaging system.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the this compound tag.

References

Hexa-His tag coordination chemistry with metal ions.

An In-depth Technical Guide to Hexa-His Tag Coordination Chemistry with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hexa-histidine tag (His-tag) is one of the most widely utilized affinity tags for recombinant protein purification and analysis.[1] Its small size and typically low interference with protein structure and function make it a popular choice.[1] The principle behind its utility lies in the specific coordination chemistry between the imidazole side chains of its six consecutive histidine residues and various transition metal ions, most commonly Nickel (Ni²⁺).[2][3] This interaction forms the basis of Immobilized Metal Affinity Chromatography (IMAC), a powerful and versatile protein purification technique.[4]

This guide provides a detailed technical overview of the coordination chemistry underpinning the His-tag system, quantitative binding data, factors influencing the interaction, and key experimental protocols for its characterization.

Core Principles of His-Tag Coordination Chemistry

The interaction between a His-tag and an immobilized metal ion is a coordinate bond. Histidine's imidazole ring contains electron donor groups that readily form coordination bonds with transition metals. In IMAC, a chelating agent like nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA) is covalently bound to a stationary support (e.g., agarose beads). This chelator firmly holds a divalent or trivalent metal ion, which then has vacant coordination sites available to interact with the imidazole rings of the His-tag.

Ni²⁺ ions are hexacoordinate, meaning they can form six coordinate bonds. When chelated by NTA, which occupies four of these sites, two remaining sites are available to bind with two different histidine residues from the His-tag, anchoring the protein to the support.

Figure 1: Logical diagram of this compound tag coordination with an immobilized metal ion.

Quantitative Binding Data

The affinity of the His-tag for different metal ions varies, which influences the choice of metal for specific applications. Ni²⁺ is most common, offering high yield, while Cobalt (Co²⁺) can provide higher purity due to more specific binding. Copper (Cu²⁺) binds most strongly but with lower specificity.

Table 1: Binding Affinities and Energies

| Metal Ion | Ligand/System | Parameter | Value | Reference(s) |

| Ni²⁺ | Hexahistidine-NTA | Kᴅ (Dissociation Constant) | 14 ± 1 nM | |

| Ni²⁺ | His₆-tagged Protein | Kᴅ (Dissociation Constant) | ~1 - 20 µM | |

| Zn²⁺ | His₆-tag | Kᴅ (Dissociation Constant) | 0.047 µM | |

| Ni²⁺ | (Ni²⁺-NTA)₂-Cy3 Probe | K (Affinity Constant) | ~1.5 x 10⁶ M⁻¹ | |

| Ni²⁺ | Hexahistidine-IDA | Binding Energy (Calculated) | -1.15 eV | |

| Co²⁺ | Hexahistidine-IDA | Binding Energy (Calculated) | -1.10 eV | |

| Zn²⁺ | Hexahistidine-IDA | Binding Energy (Calculated) | -2.13 eV |

Factors Influencing Coordination and Stability

The binding and elution of His-tagged proteins are critically dependent on buffer conditions. Proper optimization of these factors is essential for successful purification.

pH

The interaction is highly pH-dependent. The imidazole ring of histidine has a pKa of approximately 6.0.

-

Binding: Optimal binding occurs at a pH range of 7.5–8.5. In this range, the imidazole nitrogen is deprotonated and can effectively donate its lone pair of electrons to coordinate with the metal ion.

-

Elution: Lowering the pH to between 4.5 and 5.3 protonates the histidine residues, disrupting the coordination bond and causing the protein to elute from the resin.

Imidazole Concentration

Imidazole is structurally analogous to the histidine side chain and is used as a competitive agent for binding and elution.

-

Binding/Washing: Low concentrations of imidazole (10–50 mM) are often included in the binding and wash buffers. This helps to prevent the binding of endogenous host proteins with exposed histidine residues, thereby increasing the purity of the target protein.

-

Elution: High concentrations of imidazole (typically >100 mM, often 250-500 mM) outcompete the His-tag for binding to the immobilized metal ions, effectively eluting the target protein.

Table 2: Recommended Buffer Conditions for IMAC (Ni-NTA)

| Step | pH | Imidazole Concentration | Salt Concentration (NaCl) | Purpose | Reference(s) |

| Binding | 7.5 - 8.5 | 10 - 20 mM | 300 - 500 mM | Promotes specific His-tag binding while minimizing nonspecific ionic interactions. | |

| Wash | 7.5 - 8.5 | 20 - 50 mM | 300 - 500 mM | Removes weakly and nonspecifically bound contaminant proteins. | |

| Elution | 7.5 - 8.5 | >100 mM (typically 250-500 mM) | 300 - 500 mM | Competitively displaces the His-tagged protein from the resin. | |

| Elution (Alternative) | 4.5 - 5.3 | 0 mM | 300 - 500 mM | Protonates histidine residues, disrupting metal coordination. |

Other Buffer Components

-

Reducing Agents: Reagents like DTT or TCEP are generally compatible with IMAC resins and can be included to maintain protein integrity.

-

Chelating Agents: Strong metal chelators like EDTA or EGTA must be avoided in binding and wash buffers as they will strip the metal ions from the resin, preventing protein binding. EDTA is sometimes used as a harsh elution or column stripping agent.

-

Denaturants: IMAC is compatible with high concentrations of denaturants like urea (up to 8M) and guanidine hydrochloride (up to 6M), allowing for the purification of proteins from inclusion bodies under denaturing conditions.

Experimental Protocols for Interaction Analysis

Characterizing the binding thermodynamics and kinetics of His-tag-metal ion interactions provides fundamental insights and aids in assay development. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful techniques for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.

Detailed Methodology:

-

Sample Preparation (Critical):

-

Express and purify the His-tagged protein to a high degree.

-

Prepare a concentrated stock solution of the metal salt (e.g., NiCl₂ or NiSO₄).

-

Crucially, both the protein and the metal ion solution must be in identical, matched buffer. This is best achieved by extensive dialysis of the protein against the final buffer, and then using the exact same dialysate to prepare the metal ion solution. This minimizes heats of dilution that can obscure the binding signal.

-

-

Instrument Setup:

-

Thoroughly clean the instrument's sample and reference cells.

-

Set the experimental temperature (e.g., 25°C). The reference cell is filled with buffer or deionized water.

-

-

Loading the Sample and Titrant:

-

A common starting point is to load the sample cell with the His-tagged protein at a concentration of approximately 10-50 µM.

-

Load the injection syringe with the metal ion solution at a concentration 10-20 times higher than the protein (e.g., 200-500 µM).

-

-

Titration Experiment:

-

Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the metal ion solution into the protein-containing sample cell.

-

The instrument records the heat change after each injection until the protein becomes saturated and no further heat change is observed.

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol or kJ/mol).

-

These values are plotted against the molar ratio of metal-to-protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kₐ, n, ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. It is used to determine on-rates (kₐ), off-rates (kₑ), and the equilibrium dissociation constant (Kᴅ).

Detailed Methodology:

-

Sensor Chip Preparation:

-

Use a sensor chip functionalized with NTA (e.g., Biacore NTA sensor chip).

-

Activate the surface and charge it with the desired metal ion by injecting a solution of NiCl₂ or NiSO₄ over the chip surface as per the manufacturer's protocol.

-

-

Ligand Immobilization:

-

The His-tagged protein (the "ligand") is captured on the Ni-NTA surface. Inject the purified protein solution over the chip surface until a stable and desired response level is reached.

-

A control flow cell should be used in parallel (e.g., a mock-activated surface or one with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Binding Analysis:

-

The interacting partner (the "analyte," which could be another protein, small molecule, or even the metal ion itself to study dissociation) is injected at various concentrations over both the ligand and control surfaces.

-

The instrument records the binding response (in Response Units, RU) over time, generating a sensorgram that shows the association phase during injection and the dissociation phase during buffer flow.

-

-

Surface Regeneration:

-

After each analyte injection cycle, the surface is regenerated to remove the bound analyte. For studying protein-protein interactions, a pulse of buffer may be sufficient.

-

To strip the captured His-tagged protein and recharge the surface for a new experiment, a pulse of a strong chelator like EDTA (e.g., 350 mM) or a high concentration of imidazole is used.

-

-

Data Analysis:

-

The sensorgrams are corrected by subtracting the response from the reference channel.

-

The association and dissociation curves are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the kinetic rate constants (kₐ and kₑ).

-

The equilibrium dissociation constant is calculated as Kᴅ = kₑ / kₐ.

-

Standard Workflow: Immobilized Metal Affinity Chromatography (IMAC)

IMAC is the most common application of His-tag coordination chemistry, enabling rapid, single-step purification of recombinant proteins. The process involves four main stages: equilibration, loading, washing, and elution.

Figure 2: Standard experimental workflow for protein purification using IMAC.

References

- 1. Alternative application of an affinity purification tag: hexahistidines in ester hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Immobilized Metal Affinity Chromatography (IMAC)

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used method for purifying recombinant proteins. This technique leverages the specific interaction between certain amino acid residues, most notably histidine, and chelated transition metal ions. This guide provides a comprehensive overview of the core principles of IMAC, detailed experimental protocols, and comparative data for researchers, scientists, and professionals in drug development.

Core Principles of IMAC

IMAC separates proteins based on the affinity of surface-exposed amino acid side chains for metal ions. The most common application involves the purification of recombinant proteins engineered to have a polyhistidine tag (His-tag).[1][2][3] The His-tag, typically consisting of six to ten consecutive histidine residues, is added to the N- or C-terminus of the protein of interest.[2][4]

The process relies on three key components:

-

A solid support matrix: Typically beaded agarose or magnetic beads.

-

A chelating ligand: Covalently attached to the matrix. Common ligands include nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA).

-

Divalent metal ions: Such as nickel (Ni²⁺), cobalt (Co²⁺), copper (Cu²⁺), or zinc (Zn²⁺), which are immobilized on the matrix via the chelating ligand.

At a near-neutral pH (around 7.0-8.0), the imidazole rings of the histidine residues in the His-tag become deprotonated and can form coordination bonds with the immobilized metal ions, leading to the selective binding of the His-tagged protein to the resin. Unbound proteins are washed away, and the purified His-tagged protein is then eluted from the column.

Comparison of Common IMAC Systems

The choice of metal ion can significantly impact the purity and yield of the purified protein. Nickel (Ni²⁺) and Cobalt (Co²⁺) are the most commonly used ions. Ni-NTA resins generally offer a higher binding capacity, while Co-based resins, such as TALON, often provide higher purity due to their greater specificity for His-tags.

| Feature | Ni-NTA Resin | Co-TALON Resin | Reference(s) |

| Binding Affinity | Higher | Lower | |

| Specificity | Lower | Higher | |

| Binding Capacity | Higher (e.g., 183.5 µg/mL for rhEPO) | Lower (e.g., 38.7 µg/mL for rhEPO) | |

| Purity of Eluted Protein | Good, but may require additional cleanup | Generally higher, with fewer contaminants | |

| Typical Use Case | High yield purification | High purity purification |

Detailed Experimental Protocol

This protocol provides a general workflow for purifying a His-tagged protein under native conditions. Optimization may be required depending on the specific protein and expression system.

1. Buffer Preparation

-

Lysis/Binding Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 10-20 mM imidazole, pH 8.0. The low concentration of imidazole helps to reduce non-specific binding of contaminating proteins.

-

Wash Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 20-50 mM imidazole, pH 8.0. A slightly higher imidazole concentration is used to remove weakly bound contaminants.

-

Elution Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 250-500 mM imidazole, pH 8.0. The high concentration of imidazole competes with the His-tag for binding to the metal ions, thus eluting the target protein.

-

Stripping Buffer: 50 mM sodium phosphate, 300 mM NaCl, 100 mM EDTA, pH 8.0.

-

Recharging Solution: 100 mM NiSO₄ or CoCl₂.

2. IMAC Workflow

Methodology:

-

Step 1: Column Preparation and Equilibration:

-

Pack the IMAC resin into a suitable chromatography column.

-

Wash the column with 5-10 column volumes (CV) of sterile, deionized water.

-

Equilibrate the column with 5-10 CV of Binding Buffer.

-

-

Step 2: Sample Loading:

-

Prepare the cell lysate containing the His-tagged protein. Ensure the lysate is clarified by centrifugation or filtration to remove cellular debris.

-

Load the cleared lysate onto the equilibrated column at a flow rate recommended by the resin manufacturer.

-

-

Step 3: Washing:

-

Wash the column with 10-20 CV of Wash Buffer to remove unbound and weakly bound proteins. Monitor the UV absorbance (at 280 nm) of the flow-through until it returns to baseline.

-

-

Step 4: Elution:

-

Elute the bound His-tagged protein by applying the Elution Buffer to the column. Elution can be performed in a single step or using a linear gradient of increasing imidazole concentration for higher resolution.

-

Collect fractions of the eluate.

-

-

Step 5: Analysis:

-

Analyze the collected fractions for protein content and purity using methods such as SDS-PAGE and Bradford protein assay.

-

3. Resin Regeneration and Storage

IMAC resins can be regenerated and reused multiple times.

-

Step 1: Stripping: Wash the column with 5-10 CV of Stripping Buffer to remove the metal ions.

-

Step 2: Washing: Wash the column with 10 CV of deionized water.

-

Step 3: Recharging: Load the column with 2 CV of the Recharging Solution (e.g., 100 mM NiSO₄).

-

Step 4: Re-equilibration: Wash with 5 CV of Binding Buffer.

-

Storage: For long-term storage, the resin should be washed with 20% ethanol and stored at 4°C.

Logical Relationships in IMAC

The core of IMAC is the reversible coordination chemistry between the imidazole side chains of histidine and the immobilized metal ion.

This guide provides a foundational understanding of Immobilized Metal Affinity Chromatography. For specific applications, further optimization of buffer conditions, choice of metal ion, and elution strategy is often necessary to achieve the desired purity and yield.

References

A Technical Guide to Common Expression Vectors for Hexa-His Tagged Proteins

This guide provides an in-depth overview of common expression vectors used for producing proteins tagged with a hexa-histidine (Hexa-His or 6xHis) sequence. It is intended for researchers, scientists, and professionals in drug development who utilize recombinant protein expression systems. The focus is on the widely used E. coli expression systems, with a brief mention of mammalian alternatives.

Core Concepts in His-Tagged Protein Expression

The this compound tag is one of the most popular affinity tags for recombinant protein purification. It consists of six consecutive histidine residues, which chelate divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺), immobilized on a chromatography resin. This interaction forms the basis of Immobilized Metal Affinity Chromatography (IMAC), a powerful and widely used method for purifying recombinant proteins to high homogeneity in a single step.[1]

The expression of a His-tagged protein requires a specialized vector that contains the genetic elements for high-level, regulated transcription and translation of a gene of interest. Key components of these vectors include a strong promoter, a ribosome binding site (RBS), the His-tag coding sequence, a multiple cloning site (MCS) for gene insertion, a selectable marker (e.g., antibiotic resistance), and an origin of replication.

Common E. coli Expression Vector Series

The most prevalent systems for producing recombinant proteins in E. coli are the T7-based and T5-based expression systems.[2][3]

The pET Vector Series (T7 Promoter-Based)

The pET (plasmid for expression by T7 RNA polymerase) system is arguably the most powerful and widely used for recombinant protein expression in E. coli.[4][5] Target genes are cloned into a pET vector under the control of the strong bacteriophage T7 promoter. Expression is induced by providing a source of T7 RNA polymerase in the host cell, which is typically an E. coli B strain like BL21(DE3).

Mechanism of Action: The BL21(DE3) host strain carries a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter. This promoter is repressed by the lac repressor protein (lacI). Upon addition of an inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), the lac repressor undergoes a conformational change and dissociates from the operator. This allows the host's E. coli RNA polymerase to transcribe the T7 RNA polymerase gene. The newly synthesized T7 RNA polymerase is highly specific for the T7 promoter on the pET plasmid and transcribes the target gene at a very high rate, often leading to the target protein comprising over 50% of the total cellular protein.

Key Features of Common pET Vectors: Many pET vectors, such as the popular pET-28a(+), offer flexible options for placing the this compound tag at either the N-terminus or C-terminus of the target protein. They often include other features like a T7•Tag® for detection and a thrombin or TEV protease cleavage site to remove the tag after purification.

The pQE Vector Series (T5 Promoter-Based)

The pQE series of vectors utilize the strong bacteriophage T5 promoter, which is recognized by the host E. coli's own RNA polymerase. Expression is tightly regulated by a dual lac operator system that ensures efficient repression by the lac repressor protein before induction with IPTG.

Mechanism of Action: In the absence of an inducer, the lac repressor binds to the two operator sequences downstream of the T5 promoter, blocking transcription. The addition of IPTG causes the repressor to dissociate, allowing E. coli RNA polymerase to bind to the T5 promoter and initiate high-level transcription of the target gene. These vectors can be used in any E. coli strain, although strains that overproduce the lac repressor (containing a lacIq gene) are often recommended for tighter control, especially for toxic proteins.

Key Features of Common pQE Vectors: The pQE series includes vectors like pQE-30, pQE-31, and pQE-32, which provide the multiple cloning site in all three reading frames for convenient cloning of N-terminally His-tagged proteins. Other variants, like the pQE-80L series, contain a cis-acting lacIq gene for enhanced repression.

Mammalian Expression Vectors

For proteins that require eukaryotic post-translational modifications, mammalian expression vectors are necessary. The pcDNA™ series are popular choices.

The pcDNA™ Vector Series

Vectors like pcDNA™3.1 contain a strong human cytomegalovirus (CMV) immediate-early promoter for high-level constitutive expression in a wide range of mammalian cell lines. These vectors are available with various tags, including Myc and His, and often provide options for C-terminal or N-terminal fusion. For example, pcDNA™3.1/myc-His vectors allow for the expression of a C-terminally tagged protein with both a Myc epitope and a polyhistidine tag for detection and purification.

Data Presentation: Comparison of Common Expression Vectors

| Vector Series | Promoter | Host Polymerase | Inducer | Antibiotic Resistance | Copy Number | His-Tag Position(s) | Key Features |

| pET-28a(+) | T7lac | T7 RNA Polymerase | IPTG | Kanamycin | Medium | N-terminal & C-terminal | T7•Tag®, Thrombin site |

| pQE-30 | T5/lacO | E. coli RNA Polymerase | IPTG | Ampicillin | Low (ColE1 ori) | N-terminal | Available in 3 reading frames |

| pQE-80L | T5/lacO | E. coli RNA Polymerase | IPTG | Ampicillin | Low (ColE1 ori) | N-terminal | Contains lacIq for tight repression |

| pcDNA™3.1/myc-His | CMV | Host RNA Pol II | Constitutive | Ampicillin, Neomycin | High (pUC ori) | C-terminal | Mammalian expression, Myc tag |

Experimental Protocols

Cloning into an Expression Vector (Example: pET-28a)

This protocol describes a standard restriction enzyme-based cloning workflow.

-

Primer Design & PCR Amplification: Design primers to amplify the gene of interest. Add restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of the pET-28a vector (e.g., NdeI and XhoI). Ensure the gene is in-frame with the desired His-tag. Perform PCR to amplify the gene.

-

Vector and Insert Digestion: Digest both the purified PCR product and the pET-28a vector with the chosen restriction enzymes (e.g., NdeI and XhoI) in separate reactions.

-

Purification: Purify the digested vector and insert using a gel extraction kit or a PCR purification kit to remove enzymes, buffers, and small DNA fragments.

-

Ligation: Set up a ligation reaction by mixing the digested vector and insert at an appropriate molar ratio (e.g., 1:3 vector to insert) with T4 DNA ligase and its buffer. Incubate as recommended by the manufacturer (e.g., 1 hour at room temperature or overnight at 16°C).

-

Transformation: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α or NovaBlue). These strains are optimized for plasmid replication and do not contain the T7 RNA polymerase gene, preventing leaky expression of potentially toxic proteins. Plate the transformed cells on LB agar plates containing kanamycin (the selection marker for pET-28a).

-

Screening and Verification: Screen colonies by colony PCR or restriction digest of purified plasmid DNA (miniprep) to identify clones with the correct insert. Confirm the sequence and reading frame of the insert by Sanger sequencing.

Protein Expression and Induction (Example: pET Vector in BL21(DE3))

-

Transformation: Transform the verified expression plasmid (e.g., pET-28a with your gene) into a competent E. coli expression host strain, such as BL21(DE3). Plate on LB agar with kanamycin and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing kanamycin. Grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches mid-log phase (0.4-0.8).

-

Induction: Add IPTG to a final concentration of 0.1-1.0 mM to induce protein expression.

-

Expression: Continue to incubate the culture. Optimal expression conditions (temperature and time) vary depending on the protein. A common starting point is 3-4 hours at 37°C, but for proteins prone to insolubility, lowering the temperature to 16-25°C and extending the induction time (e.g., overnight) can improve soluble protein yield.

-

Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protein Purification using Ni-NTA IMAC

This protocol describes batch purification under native conditions.

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add lysozyme and a DNase to facilitate lysis and reduce viscosity. The sample can be further lysed by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g for 30 minutes at 4°C) to pellet cell debris. The soluble His-tagged protein will be in the supernatant.

-

Resin Equilibration: Prepare the Ni-NTA resin by washing it with lysis buffer. For batch binding, add a suitable volume of Ni-NTA slurry to the clarified lysate.

-

Binding: Incubate the lysate with the resin on a rotator for 30-60 minutes at 4°C to allow the His-tagged protein to bind to the nickel-charged resin.

-

Washing: Pellet the resin by gentle centrifugation and remove the supernatant (flow-through). Wash the resin several times with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein from the resin using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM), which competes with the His-tag for binding to the Ni-NTA resin. Collect the eluate in fractions.

-

Analysis: Analyze the fractions by SDS-PAGE to check for purity. Pool the fractions containing the purified protein. If necessary, the imidazole can be removed by dialysis or buffer exchange chromatography.

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: IPTG induction mechanism in the pET system.

Caption: General workflow for cloning into an expression vector.

Caption: Workflow for His-tagged protein expression and purification.

References

The Impact of Hexa-His Tag on Protein Function and Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals